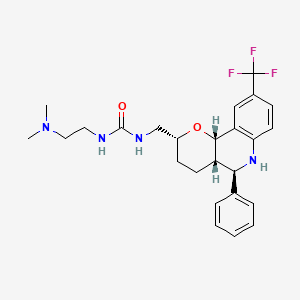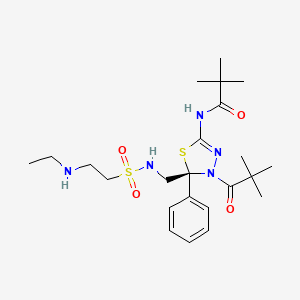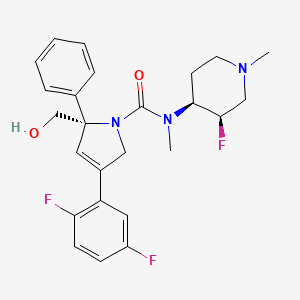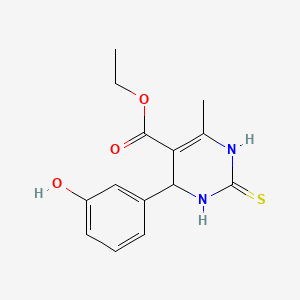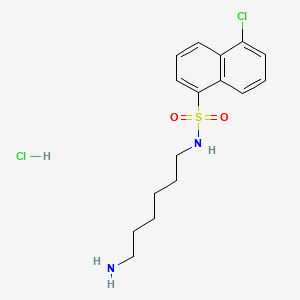
CHLORHYDRATE DE W-7
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le chlorhydrate de W-7 a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Employé dans des études impliquant la signalisation calcique et les processus dépendants de la calmoduline.
Médecine : Investigé pour ses propriétés antitumorales potentielles et sa capacité à induire l'apoptose dans les cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux médicaments et comme outil dans la découverte de médicaments
Mécanisme d'action
Le this compound exerce ses effets en inhibant la myosine légère kinase dépendante du calcium-calmoduline et la phosphodiestérase. Cette inhibition perturbe les voies de signalisation du calcium, conduisant à l'induction de l'apoptose dans certains types de cellules. Le composé cible la calmoduline, une protéine messagère fixant le calcium, et interfère avec son interaction avec diverses enzymes et protéines .
Mécanisme D'action
Target of Action
W-7 Hydrochloride, also known as N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a selective antagonist of calmodulin . Calmodulin is a calcium-dependent protein that regulates the activity of a diverse array of enzymes, ion channels, and other proteins, thus playing diverse roles in cell function .
Mode of Action
W-7 Hydrochloride inhibits the Ca2±calmodulin-dependent phosphodiesterase and myosin light chain kinase with IC50 values of 28 μM and 51 µM, respectively . Two molecules of W-7 bind to calcium-binding domains in each calmodulin molecule, blocking its interaction with target proteins .
Biochemical Pathways
The inhibition of phosphodiesterase and myosin light chain kinase by W-7 Hydrochloride affects the calcium signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
W-7 Hydrochloride induces apoptosis and has antitumor activity . It inhibits cell proliferation and induces G1 phase cell cycle arrest by downregulating cyclins and upregulating p21cip1 . It also induces apoptosis via caspase activation, partly through the elevation of intracellular calcium levels and mitochondrial membrane potential depolarization .
Analyse Biochimique
Biochemical Properties
W-7 Hydrochloride inhibits the Ca2±calmodulin-dependent phosphodiesterase and myosin light chain kinase, with IC50 values of 28 μM and 51 μM, respectively . It interacts with these enzymes, blocking their activity and altering the biochemical reactions within the cell .
Cellular Effects
W-7 Hydrochloride has profound effects on various types of cells and cellular processes. It is known to inhibit the proliferation of Chinese hamster ovary K1 (CHO-K1) cells . It also induces G1 phase cell cycle arrest by downregulating cyclins and upregulating p21cip1 . Furthermore, W-7 Hydrochloride can induce apoptosis and has demonstrated antitumor activity .
Molecular Mechanism
At the molecular level, W-7 Hydrochloride exerts its effects through several mechanisms. It binds to calmodulin, inhibiting the activity of enzymes such as myosin light chain kinase and phosphodiesterase that are dependent on Ca2±calmodulin . This binding interaction disrupts the normal function of these enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of W-7 Hydrochloride can change over time. For instance, it has been observed to selectively block the phase of the cell cycle (G1/S boundary phase) in a time-dependent manner
Metabolic Pathways
W-7 Hydrochloride is involved in several metabolic pathways due to its interaction with calmodulin, a protein that plays a key role in many cellular processes
Subcellular Localization
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de W-7 implique la réaction du chlorure de 5-chloro-1-naphtalènesulfonyle avec la 6-aminohexylamine en présence d'une base. La réaction se produit généralement dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, et le produit est purifié par recristallisation ou chromatographie .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour garantir la qualité et le rendement constants du produit. Le produit final est souvent soumis à des mesures de contrôle qualité rigoureuses pour garantir sa pureté et son efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de W-7 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Le composé peut être réduit pour former des amines et d'autres dérivés réduits.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonamide
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols sont utilisés dans les réactions de substitution
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et dérivés réduits.
Substitution : Divers sulfonamides substitués
Comparaison Avec Des Composés Similaires
Composés similaires
Trifluopérazine : Un autre antagoniste de la calmoduline avec des effets inhibiteurs similaires sur les enzymes dépendantes du calcium-calmoduline.
Chlorpromazine : Un dérivé de la phénothiazine qui agit également comme un antagoniste de la calmoduline.
Calmidazolium : Un puissant inhibiteur de la calmoduline avec des applications en recherche biochimique .
Unicité
Le chlorhydrate de W-7 est unique en raison de sa structure spécifique, qui lui permet d'inhiber sélectivement la myosine légère kinase dépendante du calcium-calmoduline et la phosphodiestérase. Cette sélectivité en fait un outil précieux dans la recherche axée sur la signalisation du calcium et les voies associées .
Propriétés
IUPAC Name |
N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18;/h5-10,19H,1-4,11-12,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMOSRLIFSCDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65595-90-6 (Parent) | |
| Record name | W-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10210719 | |
| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61714-27-0 | |
| Record name | W-7 Hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61714-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | W-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)?
A1: N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) primarily targets calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes. [, , , , , , , , , ]
Q2: What are the downstream effects of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) on cellular processes?
A2: W-7's interaction with calmodulin can influence a wide range of cellular processes, including:
- Calcium signaling: W-7 can induce intracellular calcium release from the endoplasmic reticulum and affect calcium influx. [, , , ]
- Cellular contractility: In smooth muscle cells, W-7 can inhibit contraction, potentially by interfering with calmodulin's role in regulating myosin light chain kinase. [, , ]
- Cellular growth and differentiation: Studies show W-7 can affect the growth of certain cell types, including cancer cells and hematopoietic progenitor cells. [, ]
- Virus maturation: W-7 has been shown to inhibit the maturation of Sindbis virus, possibly by affecting phosphorylation events involving calmodulin. []
Q3: Does N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) always act as a calmodulin antagonist?
A4: While often used as a calmodulin antagonist, W-7's effects can be complex and context-dependent. Some studies report that W-7 can actually increase intracellular calcium levels, contrary to the expected effects of a typical antagonist. [, , ] This suggests W-7 might interact with additional cellular targets or influence calcium homeostasis through indirect mechanisms.
Q4: How does N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)'s effect on intracellular calcium differ from other calmodulin inhibitors?
A5: Interestingly, some studies report that W-7, unlike other calmodulin inhibitors like trifluoperazine and phenoxybenzamine, can induce significant increases in intracellular calcium levels. [] This difference highlights the complexity of W-7's interaction with cellular systems and underscores the need for further investigation into its precise mechanisms of action.
Q5: Is N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) specific to calmodulin?
A6: While W-7 exhibits a strong affinity for calmodulin, its specificity is not absolute. Research suggests that it may interact with other cellular components, potentially contributing to its observed effects on calcium signaling and other processes. [, ]
Q6: What is the molecular formula and weight of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride?
A7: The molecular formula of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is C16H20ClN3O2S • HCl, and its molecular weight is 390.33 g/mol. []
Q7: What is known about the stability of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) under various conditions?
A7: The provided literature primarily focuses on the cellular effects of W-7. Information on its stability under various conditions, such as temperature, pH, and light exposure, is limited within these studies. Further investigation is necessary to determine its stability profile for various research and potential application purposes.
Q8: What is known about the toxicity and safety profile of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)?
A12: While the provided literature doesn't focus on comprehensive toxicological assessments, some studies indicate that W-7 can induce cell death at certain concentrations. [, ] This highlights the importance of carefully considering appropriate dosages and exposure times when using W-7 in experimental settings. Thorough toxicity evaluations would be essential before considering any translational applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1684001.png)

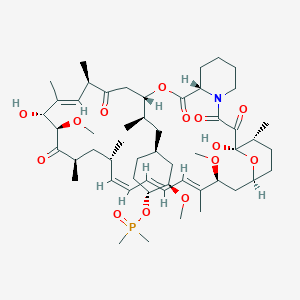
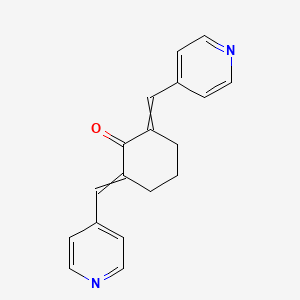
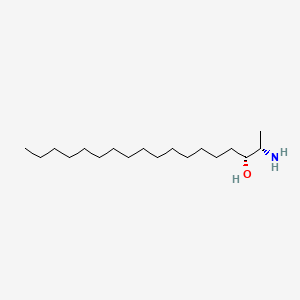
![Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate](/img/structure/B1684008.png)
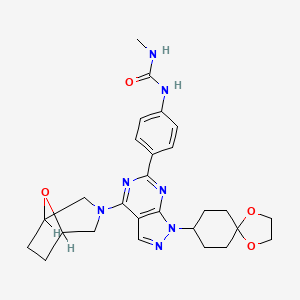
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)

![N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B1684018.png)
